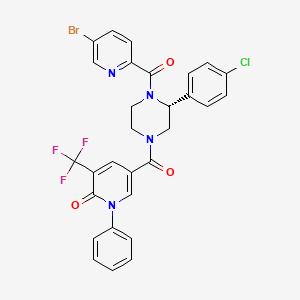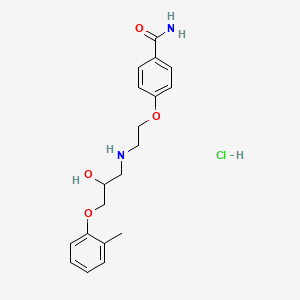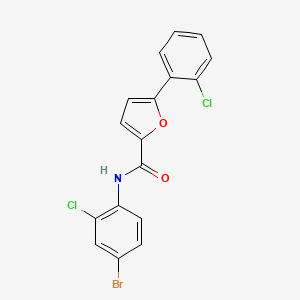
5-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. The compound features a unique structure combining a pyrazole ring with an oxadiazole ring, which contributes to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thiosemicarbazide and an appropriate carboxylic acid derivative to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Investigated for its anticonvulsant and antitumor properties.
Mechanism of Action
The mechanism of action of 5-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its anticonvulsant activity is believed to involve modulation of neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness
The uniqueness of 5-(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol lies in its combination of a pyrazole and oxadiazole ring, which imparts distinct chemical reactivity and biological activities. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H9ClN4OS |
|---|---|
Molecular Weight |
292.74 g/mol |
IUPAC Name |
5-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C12H9ClN4OS/c1-7-10(11-15-16-12(19)18-11)6-14-17(7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,16,19) |
InChI Key |
UFPZSPISKINVAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C3=NNC(=S)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,5-Diphenyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B11938820.png)





![3-(6H-Benzo[c][2]benzoxepin-11-ylidene)-N-(trideuteriomethyl)propan-1-amine hydrochloride](/img/structure/B11938857.png)


![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11938882.png)

